molecular formula C25H35N3O4S B2801198 Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate CAS No. 950346-37-9

Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate

Cat. No. B2801198
CAS RN: 950346-37-9
M. Wt: 473.63
InChI Key: DZPBCZFKGNGYFA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, and solubility. Unfortunately, the specific physical and chemical properties for this compound are not found in the available literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrano and Pyrimidine Derivatives : This compound is used in synthesizing various pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are important in medicinal chemistry (Paronikyan et al., 2016).

  • Creation of Antimicrobial and Anti-inflammatory Agents : Derivatives of this compound have been developed as potential antimicrobial and non-steroidal anti-inflammatory agents, showcasing its utility in drug discovery (Narayana et al., 2006).

  • Microwave Irradiation in Synthesis : The compound has been utilized in reactions under microwave irradiation, resulting in the formation of novel benzamide derivatives and pyrimidine derivatives, highlighting its versatility in synthetic methods (Abdalha et al., 2011).

  • Fused Thiazolo Derivatives : It serves as a precursor for synthesizing ethyl 3-substituted-4-oxo-2-thioxo-octahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, a class of compounds with potential chemical applications (Ahmed, 2003).

  • Intermediate for Anticancer Drugs : This compound has been used in the synthesis of intermediates for small molecule anticancer drugs, demonstrating its role in the development of cancer therapeutics (Zhang et al., 2018).

  • Annulation Reactions in Organic Synthesis : It acts as a key reagent in phosphine-catalyzed [4 + 2] annulation reactions, proving its importance in the field of organic synthesis (Zhu et al., 2003).

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways . These pathways are involved in a variety of biological activities, including those mentioned above.

Result of Action

Similar compounds have been found to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can all impact how a compound interacts with its targets and carries out its action.

properties

IUPAC Name

ethyl 1-[3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4S/c1-5-32-24(31)15-10-12-28(13-11-15)20(29)9-8-19-26-22(30)21-17-7-6-16(25(2,3)4)14-18(17)33-23(21)27-19/h15-16H,5-14H2,1-4H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPBCZFKGNGYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate

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